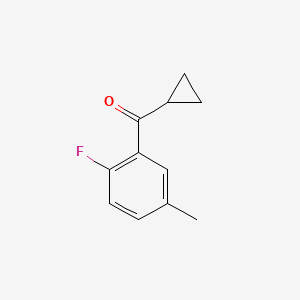

Cyclopropyl(2-fluoro-5-methylphenyl)methanone

Description

Properties

Molecular Formula |

C11H11FO |

|---|---|

Molecular Weight |

178.20 g/mol |

IUPAC Name |

cyclopropyl-(2-fluoro-5-methylphenyl)methanone |

InChI |

InChI=1S/C11H11FO/c1-7-2-5-10(12)9(6-7)11(13)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |

InChI Key |

DAYYNVDKEXEKKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(=O)C2CC2 |

Origin of Product |

United States |

Biological Activity

Cyclopropyl(2-fluoro-5-methylphenyl)methanone is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound consists of a cyclopropyl ring attached to a phenyl group substituted with a fluorine atom and a methyl group. The presence of the cyclopropyl moiety is significant as it can influence the compound's conformation, lipophilicity, and metabolic stability, which are critical for its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors involved in neurotransmission and inflammation pathways. Research indicates that similar compounds exhibit activity at serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

Key Mechanisms:

- Receptor Modulation: The compound may function as an agonist or antagonist at specific serotonin receptors, influencing signaling pathways that regulate physiological responses.

- Anti-inflammatory Activity: Compounds with similar structures have shown promise as anti-inflammatory agents by inhibiting key signaling pathways such as NF-kB.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of cyclopropane derivatives. Studies have shown that modifications to the phenyl ring, such as halogen substitutions (e.g., fluorine), can significantly enhance receptor affinity and selectivity. For example, introducing fluorine at specific positions has been linked to increased lipophilicity and improved brain penetration, which are desirable traits for central nervous system-active drugs .

| Compound | Structure | 5-HT2C Activity (EC50) | Selectivity (2B/2C) |

|---|---|---|---|

| This compound | Structure | 4.7 nM | 2-fold |

| Derivative A | Structure | 8.0 nM | 20-fold |

| Derivative B | Structure | 162 nM | 14-fold |

Case Studies

- Fluorinated Cyclopropane Derivatives : A series of fluorinated derivatives were synthesized and evaluated for their activity at 5-HT receptors. The introduction of fluorine atoms was found to enhance potency significantly, with some compounds exhibiting selectivity over other serotonin receptor subtypes .

- Anti-inflammatory Studies : In vitro studies demonstrated that cyclopropane derivatives could inhibit pro-inflammatory cytokines in various cell lines, suggesting potential therapeutic applications in treating inflammatory diseases.

- Cancer Cell Line Testing : Biological assays conducted on various cancer cell lines revealed that compounds similar to this compound exhibited cytotoxic effects, with IC50 values indicating their potential as anticancer agents .

Comparison with Similar Compounds

(2-Amino-5-chlorophenyl)cyclohexylmethanone

Structural Differences :

- Core: Cyclohexylmethanone (vs. cyclopropylmethanone in the target compound).

- Substituents: 2-amino and 5-chloro groups on the phenyl ring (vs. 2-fluoro and 5-methyl in the target).

Functional Implications :

- The amino group increases nucleophilic reactivity, enabling participation in coupling reactions, unlike the inert fluorine in the target compound.

- The bulky cyclohexyl group introduces greater steric hindrance, which may reduce binding affinity in biological systems compared to the compact cyclopropyl group .

1-Cyclopropyl-2-(2-fluorophenyl)-2-(2-hydroxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone

Structural Differences :

- Backbone: Ethanone (two-carbon backbone) vs. methanone (single-carbon backbone).

- Substituents: A hydroxy-substituted thienopyridine moiety and 2-fluorophenyl group (vs. 2-fluoro-5-methylphenyl in the target).

Functional Implications :

- The hydroxy group in the thienopyridine ring increases polarity, enhancing solubility in aqueous media compared to the hydrophobic methyl group in the target.

- The thienopyridine heterocycle introduces π-π stacking capabilities, which are absent in the target’s simpler phenyl ring .

1-Cyclopropyl-2-(2-fluorophenyl)ethanone

Structural Differences :

- Backbone: Ethanone (vs. methanone).

- Substituents : Only a 2-fluorophenyl group (lacks the 5-methyl group present in the target).

Functional Implications :

- Crystallographic studies (as reported in Acta Crystallographica Section E) highlight planar geometry in the ethanone derivative, whereas the target’s methanone core may enforce a more rigid conformation .

Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone

Structural Differences :

- Substituents : 2-hydroxy and 5-(tert-pentyl) groups (vs. 2-fluoro and 5-methyl).

Functional Implications :

- The hydroxy group enables hydrogen bonding, improving solubility but reducing membrane permeability compared to the fluorine in the target.

Data Table: Key Structural and Functional Comparisons

Q & A

Basic Research Question

- X-ray crystallography is critical for resolving the three-dimensional structure, particularly the orientation of the cyclopropyl ring and substituents on the phenyl group. Monoclinic crystal systems (e.g., space group C2/c) with unit cell parameters (a ≈ 38.95 Å, b ≈ 5.78 Å) have been reported for similar cyclopropyl ketones .

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the presence of fluorine and methyl groups. The cyclopropyl ring protons typically appear as distinct multiplets in the ¹H NMR spectrum (δ 1.0–2.0 ppm), while fluorine substituents influence chemical shifts in adjacent protons .

How do the fluorine and methyl substituents influence the compound’s reactivity and physical properties?

Basic Research Question

- Fluorine increases electrophilicity at the carbonyl group due to its electron-withdrawing effect, enhancing reactivity in nucleophilic acyl substitutions. It also stabilizes intermediates in cross-coupling reactions.

- Methyl groups at the 5-position of the phenyl ring introduce steric hindrance, potentially slowing down meta-substitution reactions. These groups also improve lipophilicity, which is relevant in biological activity studies .

- Comparative studies with analogs (e.g., cyclopropyl(3-nitrophenyl)methanone) show that substituent positioning directly impacts melting points and solubility in polar solvents .

How can palladium-catalyzed synthesis be optimized for higher yield and selectivity?

Advanced Research Question

- Ligand selection : Bulky ligands (e.g., XPhos) favor oxidative addition of aryl halides, while electron-rich ligands improve catalytic turnover.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, but may increase side reactions. Mixed solvents (e.g., toluene/EtOAc) balance reactivity and selectivity .

- Temperature control : Reactions performed at 80–100°C typically achieve higher conversion rates, but must be monitored to avoid cyclopropane ring opening.

- Substrate pre-functionalization : Introducing directing groups (e.g., thiophene) on the aryl halide precursor can regioselectively guide C–H activation .

How can structural ambiguities arising from conflicting NMR or crystallographic data be resolved?

Advanced Research Question

- Multi-technique validation : Combine X-ray diffraction with DFT-optimized molecular geometries to validate bond lengths and angles. For example, discrepancies in cyclopropyl C–C bond lengths (theoretical vs. experimental) can arise from crystal packing effects .

- Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility, particularly if the cyclopropyl ring exhibits strain-induced distortions.

- Synchrotron-based crystallography : High-resolution data collection (e.g., λ = 0.7 Å) reduces errors in electron density maps, clarifying substituent orientation .

What strategies guide structure-activity relationship (SAR) studies for bioactivity optimization?

Advanced Research Question

- Substituent scanning : Systematically replace fluorine or methyl groups with bioisosteres (e.g., chlorine, trifluoromethyl) to evaluate effects on antimicrobial or antitumor activity. For example, replacing fluorine with a nitro group enhances electrophilicity but may reduce metabolic stability .

- Metabolic profiling : Assess cytochrome P450-mediated oxidation of the cyclopropyl ring using liver microsome assays. Methyl groups at the 5-position can hinder oxidative degradation .

- Crystallographic docking : Align the compound’s crystal structure with target proteins (e.g., enzymes in the kynurenine pathway) to predict binding interactions. The cyclopropyl moiety often fits into hydrophobic pockets, while fluorine forms halogen bonds .

What analytical methods are critical for monitoring derivatization reactions of this compound?

Advanced Research Question

- HPLC-MS : Track reaction progress and identify byproducts (e.g., ring-opened derivatives) using reverse-phase columns and ESI ionization.

- In situ IR spectroscopy : Monitor carbonyl group transformations (e.g., reduction to alcohols) by observing shifts in C=O stretching frequencies (~1700 cm⁻¹) .

- Thin-layer chromatography (TLC) : Use silica gel plates with fluorescent indicators and eluents like pentane/EtOAc (80:20) to separate intermediates. Rf values for similar cyclopropyl ketones range from 0.29–0.33 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.